![molecular formula C30H50O B1670581 Dihydroagnosterol CAS No. 2644-75-9](/img/structure/B1670581.png)
Dihydroagnosterol
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Overview
Description
Dihydroagnosterol is a bioactive chemical.
Scientific Research Applications
Biochemical Significance
Dihydroagnosterol plays a crucial role in the biosynthesis of cholesterol and other sterols. It acts as an intermediate compound in the metabolic pathways that convert lanosterol into various sterols, which are vital for cellular functions and membrane integrity. Research has shown that disruptions in cholesterol synthesis can lead to significant health issues, including cardiovascular diseases and metabolic disorders .
Cholesterol Synthesis Pathway
The pathway of cholesterol synthesis includes several key steps:
- Conversion of acetyl-CoA to acetoacetyl-CoA
- Transformation into 3-hydroxy-3-methylglutaryl-CoA
- Reduction to mevalonic acid
- Formation of lanosterol, which can be further reduced to this compound.
This pathway highlights the importance of this compound as a precursor in sterol metabolism, which is essential for understanding cholesterol-related diseases .
Treatment of Cataracts
Recent studies have indicated that this compound may have therapeutic applications in treating cataracts. It has been shown to disrupt the aggregation of intracrystalline proteins, which is a significant factor in cataract formation. This property suggests that this compound could be developed into a treatment option for this common eye condition .
Skin Conditioning Agents
This compound is also utilized in cosmetic formulations as a skin conditioning agent. Its moisturizing properties make it suitable for products aimed at improving skin hydration and texture. Comparative studies have demonstrated its effectiveness relative to other conditioning agents .
Isolation Techniques
The isolation of this compound from natural sources has been explored using various chromatographic techniques. For instance, high-performance counter-current chromatography has been employed to separate this compound from lanolin, achieving high purity levels (99%) for further research applications .
Comparative Efficacy Studies
In comparative studies examining the efficacy of this compound versus other sterols, it was found that its unique structure contributes to its biological activity. The compound's ability to modulate cellular functions makes it a candidate for further investigation in pharmacology and biochemistry .
Data Tables
Properties
CAS No. |
2644-75-9 |
---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h12,15,20-22,25-26,31H,9-11,13-14,16-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 |
InChI Key |
ZCBDFGFNCFLBOL-BQNIITSRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydroagnosterol; NSC 107127; NSC-107127; NSC107127; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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